PF-06651600 malonate is a potent and selective Janus kinase 3 (JAK3) inhibitor developed by Pfizer. [, ] It acts by irreversibly binding to a unique cysteine residue (Cys-909) within the JAK3 catalytic domain. [] This residue is not present in other JAK isoforms, contributing to the high selectivity of PF-06651600 malonate for JAK3. [] It also inhibits the Tec family kinases (BTK, BMX, ITK, RLK, and TEC) due to the presence of a cysteine residue equivalent to Cys-909 in JAK3. [] This dual inhibitory activity makes PF-06651600 malonate a valuable tool for investigating the roles of JAK3 and Tec kinases in various biological processes and disease models. []
This dual inhibition of JAK3 and Tec kinases contributes to the unique immunomodulatory profile of PF-06651600 malonate. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6